4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenyl)butanamide
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Overview
Description
4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenyl)butanamide is a complex organic compound featuring a pyridazinone core substituted with a fluorophenyl group and a methoxyphenyl butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenyl)butanamide typically involves multi-step organic reactions. One common route starts with the preparation of the pyridazinone core, followed by the introduction of the fluorophenyl group through a substitution reaction. The final step involves the coupling of the pyridazinone derivative with 2-methoxyphenyl butanamide under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenyl)butanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound may be investigated for its biological activity, including potential interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways or diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenyl)butanamide involves its interaction with molecular targets, such as enzymes or receptors. The fluorophenyl and methoxyphenyl groups may play a role in binding to these targets, while the pyridazinone core could be involved in the compound’s overall activity. Pathways affected by this compound may include signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenyl)butanamide
- 4-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenyl)butanamide
- 4-(3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenyl)butanamide
Uniqueness
Compared to similar compounds, 4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenyl)butanamide is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, potentially leading to improved pharmacokinetic properties.
Properties
IUPAC Name |
4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(2-methoxyphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3/c1-28-19-6-3-2-5-18(19)23-20(26)7-4-14-25-21(27)13-12-17(24-25)15-8-10-16(22)11-9-15/h2-3,5-6,8-13H,4,7,14H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFKOXHZUSXXQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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